molecular formula C25H20FN3O3 B11627404 4-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11627404
M. Wt: 429.4 g/mol
InChI Key: FPZZNWRGTJCUFP-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups.

Properties

Molecular Formula

C25H20FN3O3

Molecular Weight

429.4 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H20FN3O3/c1-31-18-12-13-19(20(14-18)32-2)24-21-22(15-8-10-16(26)11-9-15)27-28-23(21)25(30)29(24)17-6-4-3-5-7-17/h3-14,24H,1-2H3,(H,27,28)

InChI Key

FPZZNWRGTJCUFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include:

  • Aromatic aldehydes
  • Hydrazines
  • Catalysts such as acids or bases

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, 4-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(2,4-DIMETHOXYPHENYL)-3-(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their arrangement. The presence of fluorine, for example, may impart unique chemical and biological properties compared to its chloro or bromo analogs.

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